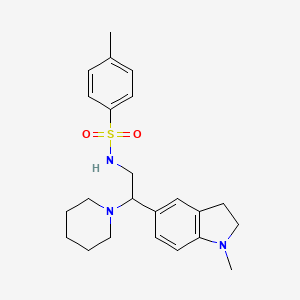

4-甲基-N-(2-(1-甲基吲哚-5-基)-2-(哌啶-1-基)乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

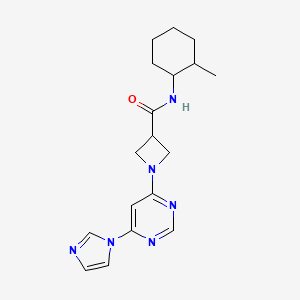

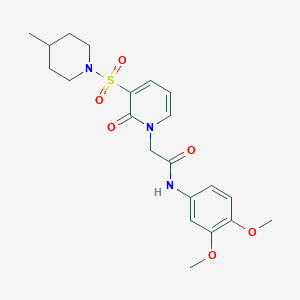

The compound 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a common scaffold in medicinal chemistry due to its involvement in various biological activities. The structure of the compound suggests that it may interact with biological targets such as enzymes or receptors due to the presence of the piperidine and indoline moieties, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity was reported, where the introduction of bulky moieties and substituents on the nitrogen atom of benzamide significantly enhanced activity . Similarly, substituted benzenesulfonamides with a piperidine moiety have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2, with the N-(phenylalkyl)piperidine derivatives showing optimum potency . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions that form a three-dimensional network, which could be important for the binding to biological targets . The molecular interactions and structural conformations of such compounds are key factors in their biological efficacy.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the core structure. For instance, the synthesis of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides involved reactions that introduced various arylamino and piperidinyl groups, which were found to exhibit significant antimicrobial activity . The reactivity of the sulfonamide group and its interactions with other functional groups are essential for the synthesis and biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The presence of piperidine and indoline moieties in the compound of interest suggests that it may have unique properties that could affect its biological activity and therapeutic potential.

科学研究应用

HIV-1感染预防

郑德举(2015)关于甲基苯磺酰胺CCR5拮抗剂的合成和结构表征的研究揭示了该化合物在针对人类HIV-1感染预防的药物开发中的潜力。该研究重点介绍了该化合物的合成过程及其表征,表明其有望进一步开发药物(郑德举,2015)。

癌症治疗

Nabih Lolak等人(2019)设计并合成了新型脲代苯磺酰胺,其中包含1,3,5-三嗪部分,作为碳酸酐酶IX(一种与肿瘤相关的酶)的有效抑制剂。该研究表明该化合物在通过靶向对肿瘤生长和转移至关重要的酶来治疗癌症中具有潜在的效用(Nabih Lolak等人,2019)。

抗氧化剂和酶抑制

Nabih Lolak等人(2020)的另一项研究探讨了含有1,3,5-三嗪部分的苯磺酰胺的抗氧化特性以及对乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶的抑制活性。这些酶与阿尔茨海默病、帕金森病和色素沉着障碍等疾病有关。研究结果表明该化合物通过酶抑制在管理此类疾病方面具有治疗潜力(Nabih Lolak等人,2020)。

环境分析

F. Sacher等人(1997)关于废水和地表水中伯胺和仲胺分析的研究引入了一种涉及苯磺酰氯衍生化的方法。这项研究应用对于环境监测和分析至关重要,证明了该化合物在检测和量化水生环境中的胺中的作用(F. Sacher等人,1997)。

抗惊厥特性

C. B. Mishra等人(2017)对具有有效人类碳酸酐酶抑制和有效抗惊厥作用的苯磺酰胺的研究突出了在动物模型中显示出显着抗癫痫作用的衍生物的发现。这表明该化合物在开发抗惊厥疗法中很有用,特别是以碳酸酐酶抑制为机制来控制癫痫发作(C. B. Mishra等人,2017)。

属性

IUPAC Name |

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2S/c1-18-6-9-21(10-7-18)29(27,28)24-17-23(26-13-4-3-5-14-26)19-8-11-22-20(16-19)12-15-25(22)2/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPJDYVLUITWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)

![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2548231.png)

![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)